molecular formula C8H7FO4 B14032894 2-Fluoro-6-hydroxy-3-methoxybenzoic acid

2-Fluoro-6-hydroxy-3-methoxybenzoic acid

Cat. No.: B14032894
M. Wt: 186.14 g/mol
InChI Key: ADLBLCIKYRQFFO-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxy-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO4 It is a derivative of benzoic acid, characterized by the presence of fluorine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxy-3-methoxybenzoic acid typically involves the introduction of fluorine, hydroxyl, and methoxy groups onto a benzoic acid precursor. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced using a fluorinating agent such as fluorine gas or a fluorine-containing compound. The hydroxyl and methoxy groups can be introduced through hydroxylation and methylation reactions, respectively.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process typically includes:

    Fluorination: Introduction of the fluorine atom onto the benzene ring.

    Hydroxylation: Addition of the hydroxyl group.

    Methylation: Introduction of the methoxy group.

These steps are carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxy-3-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of 2-fluoro-6-methoxybenzaldehyde.

    Reduction: Formation of 2-fluoro-6-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-6-hydroxy-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxy-3-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s ability to interact with biological molecules, potentially altering their function. The hydroxyl and methoxy groups can also contribute to the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • 2-Fluoro-6-methoxybenzoic acid
  • 2-Hydroxy-3-methoxybenzoic acid
  • 2-Fluoro-6-hydroxybenzoic acid

Comparison:

  • 2-Fluoro-6-methoxybenzoic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
  • 2-Hydroxy-3-methoxybenzoic acid: Lacks the fluorine atom, which can influence its chemical properties and interactions.
  • 2-Fluoro-6-hydroxybenzoic acid: Lacks the methoxy group, which can impact its solubility and reactivity.

2-Fluoro-6-hydroxy-3-methoxybenzoic acid is unique due to the combination of fluorine, hydroxyl, and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7FO4

Molecular Weight

186.14 g/mol

IUPAC Name

2-fluoro-6-hydroxy-3-methoxybenzoic acid

InChI

InChI=1S/C8H7FO4/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,10H,1H3,(H,11,12)

InChI Key

ADLBLCIKYRQFFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)O)C(=O)O)F

Origin of Product

United States

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